1-(Phenylsulfanyl)-1H-indole-2,3-dione
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Overview
Description
1-(Phenylsulfanyl)-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by the presence of a phenylsulfanyl group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
One common method involves the reaction of indole-2,3-dione with phenylsulfanyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfanyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted indoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
1-(Phenylsulfanyl)-1H-indole-2,3-dione can be compared with other indole derivatives such as:
1-(Phenylsulfonyl)-1H-indole-2,3-dione: This compound has a sulfonyl group instead of a sulfanyl group, which may result in different chemical reactivity and biological activity.
1-(Phenylthio)-1H-indole-2,3-dione:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
53888-02-1 |
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Molecular Formula |
C14H9NO2S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1-phenylsulfanylindole-2,3-dione |
InChI |
InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)15(14(13)17)18-10-6-2-1-3-7-10/h1-9H |
InChI Key |
AOSJSCNKHOWBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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